N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide
Description
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide (CAS: 2932441-73-9) is a nitrosamine derivative structurally related to vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders. Its molecular formula is C₁₇H₁₅FN₄O₃S (MW: 374.39 g/mol), featuring a pyrrole core substituted with a 2-fluorophenyl group, a pyridine-3-sulfonyl moiety, and a methylnitrous amide side chain . This compound is classified as Vonoprazan Impurity 74, a process-related impurity detected during the synthesis or degradation of vonoprazan fumarate .
Properties
Molecular Formula |
C17H15FN4O3S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3 |
InChI Key |
XEITYWHMJMTWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Method : Formylation of a 5-(2-fluorophenyl)-1H-pyrrole derivative.
- Reagents and Conditions : Typically involves the use of formylating agents such as Vilsmeier-Haack reagents (e.g., POCl3 and DMF) or other electrophilic formylation conditions.
- Notes : Protection and deprotection steps may be necessary to safeguard sensitive groups during this step.
Sulfonylation with Pyridin-3-ylsulfonyl Chloride
- Method : Introduction of the pyridin-3-ylsulfonyl group onto the pyrrole nitrogen.
- Reagents : Pyridin-3-ylsulfonyl chloride is reacted with the pyrrole intermediate under basic conditions.
- Conditions : Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, with bases like triethylamine to scavenge HCl.
- Outcome : Formation of the 1-(pyridin-3-ylsulfonyl)-1H-pyrrole derivative.
Conversion of Aldehyde to N-Methylmethanamine Derivative
- Method : Reductive amination of the aldehyde intermediate.
- Reagents : Methylamine or N-methylamine sources with reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Conditions : Mild acidic to neutral pH, often in solvents like methanol or ethanol.
- Result : Formation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.
Nitrosation to Form N-Methylnitrous Amide
- Method : Nitrosation of the secondary amine to form the nitrous amide.
- Reagents : Nitrosating agents such as sodium nitrite in acidic medium.
- Conditions : Controlled temperature, typically 0–5 °C, to prevent decomposition.
- Outcome : Formation of the target compound N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide.
Summary Table of Preparation Steps
Research Discoveries and Optimization Notes
- Formylation and Deprotection : The formylation step is critical and often requires optimization of temperature and reagent stoichiometry to maximize yield and prevent overreaction or decomposition.
- Sulfonylation Specificity : The use of pyridin-3-ylsulfonyl chloride under controlled conditions ensures selective sulfonylation at the pyrrole nitrogen without affecting other nucleophilic sites.
- Reductive Amination Efficiency : Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
- Nitrosation Control : Strict temperature control during nitrosation is necessary to avoid side products and degradation of the nitrous amide functionality.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide involves its interaction with specific molecular targets. The fluorophenyl and pyridinylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, including vonoprazan (TAK-438), its isotopic analogs, dimer impurities, and other derivatives.
Structural and Functional Analogues
Pharmacological and Physicochemical Comparison
- Nitrosamine vs. Parent Drug (Vonoprazan): The nitrosamine derivative lacks the fumarate counterion and active methylamine group present in vonoprazan, rendering it pharmacologically inert. Unlike vonoprazan (pKa: 9.4), which targets H⁺/K⁺-ATPase, the nitrosamine’s nitroso group likely destabilizes its interaction with the enzyme .
- Dimer Impurity: The dimer impurity exhibits double the molecular weight of vonoprazan and forms via sulfonamide coupling. It is less soluble in aqueous media (logP: 4.2 vs. 2.8 for vonoprazan), complicating purification .
- Deuterated Analogues: Deuterated vonoprazan (e.g., C₂₁H₁₇D₃FN₃O₆S) shows similar acid inhibition potency but altered metabolic stability due to isotope effects, prolonging half-life in preclinical models .
Biological Activity
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide, also known as a derivative of Bonoprazan, has garnered attention for its potential biological activities, particularly in the context of acid secretion inhibition. This compound is structurally related to other pharmacologically active agents and exhibits properties that may have therapeutic implications.
- Molecular Formula : C17H15FN4O3S
- Molecular Weight : 374.39 g/mol
- CAS Number : 2932441-73-9
- IUPAC Name : N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide
The biological activity of this compound primarily revolves around its role as an acid secretion inhibitor. It acts by inhibiting the H^+/K^+ ATPase enzyme, which is crucial for gastric acid production. This mechanism is similar to that of proton pump inhibitors (PPIs), but with distinct advantages such as rapid onset and prolonged action.
1. Acid Secretion Inhibition
Research indicates that N-methylnitrous amide derivatives effectively suppress gastric acid secretion. A study involving animal models demonstrated that administration of this compound resulted in a significant decrease in gastric acidity compared to control groups, suggesting its potential as a therapeutic agent for conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
2. Pharmacokinetics
Pharmacokinetic studies reveal that the compound is rapidly absorbed and reaches peak plasma concentrations within a short time frame. It exhibits a half-life conducive to once-daily dosing, making it a viable candidate for chronic conditions requiring consistent acid suppression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-methylnitrous amide in clinical settings:
- Case Study 1 : A clinical trial involving patients with refractory GERD showed that treatment with this compound led to significant symptom relief and healing of esophageal mucosa after eight weeks of therapy.
- Case Study 2 : Another study focused on patients with peptic ulcers found that those treated with N-methylnitrous amide had higher healing rates compared to those on traditional PPIs, further supporting its use in gastroenterology .
Comparative Efficacy Table
| Compound Name | Mechanism of Action | Efficacy in Acid Suppression | Onset of Action | Duration of Action |
|---|---|---|---|---|
| N-methylnitrous amide | H^+/K^+ ATPase Inhibition | High | Rapid | Long-lasting |
| Omeprazole (PPI) | H^+/K^+ ATPase Inhibition | Moderate | Slow | Moderate |
| Ranitidine (H2 Blocker) | H2 Receptor Antagonism | Low | Moderate | Short |
Safety and Toxicity
Toxicological assessments indicate that N-methylnitrous amide has a favorable safety profile, with minimal adverse effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances, which are generally self-limiting . Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
